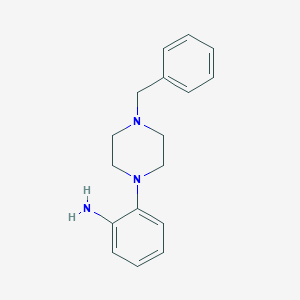

2-(4-Benzylpiperazin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKQCBBMYJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403868 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199105-17-4 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Benzylpiperazin-1-yl)aniline molecular weight and formula

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: A Core Scaffold for Drug Discovery

Introduction

2-(4-Benzylpiperazin-1-yl)aniline is a significant pharmaceutical intermediate and a versatile organic building block in medicinal chemistry and fine chemical synthesis.[1] Its molecular architecture, which integrates a primary aromatic amine, a piperazine ring, and a benzyl group, presents multiple avenues for chemical modification. This structural versatility makes it a highly valued scaffold for the construction of complex molecules with therapeutic potential.[1] The primary amine can undergo reactions like acylation and alkylation, while the aromatic system is suitable for electrophilic substitution, offering broad opportunities for creating diverse molecular libraries.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of 2-(4-Benzylpiperazin-1-yl)aniline are summarized below. These properties are critical for its handling, reaction design, and analytical assessment.

| Property | Value | Source |

| CAS Number | 199105-17-4 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₁N₃ | [1][2][3][4] |

| Molecular Weight | 267.37 g/mol | [1][4] |

| Synonyms | Benzenamine, 2-[4-(phenylmethyl)-1-piperazinyl]-; 1-(2-Aminophenyl)-4-benzylpiperazine | [3][4][5] |

| Predicted Boiling Point | 420.9 ± 45.0 °C | [4][5] |

| Predicted Density | 1.145 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 7.94 ± 0.40 | [4] |

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline is efficiently achieved through a well-established two-step process.[1] This pathway is chosen for its reliability and the ready availability of starting materials.

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution

-

Dissolve 1-benzylpiperazine in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of a polar aprotic solvent is crucial as it effectively solvates the cation while leaving the nucleophile (the secondary amine of the piperazine) relatively free and highly reactive.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. This base acts as a scavenger for the hydrogen fluoride (HF) that is generated during the reaction, driving the equilibrium towards the product.

-

Slowly add 1-fluoro-2-nitrobenzene to the reaction mixture at room temperature. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, especially when activated by a strong electron-withdrawing group like the nitro (-NO₂) group in the ortho position.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-benzyl-4-(2-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude nitro intermediate from Step 1 in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Use a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is a clean and efficient method, with water as the only byproduct.

-

Chemical Reduction: Use a metal-acid system like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid. These methods are robust and cost-effective.

-

-

Stir the reaction at room temperature until the reduction is complete, as verified by TLC or HPLC.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a chemical reductant, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product.

-

Purify the final product, 2-(4-Benzylpiperazin-1-yl)aniline, by column chromatography or recrystallization to achieve high purity.

Synthesis Workflow Diagram

Sources

- 1. 2-(4-Benzylpiperazin-1-yl)aniline|CAS 199105-17-4 [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline [cymitquimica.com]

- 4. 199105-17-4 CAS MSDS (2-(4-Benzyl-piperazin-1-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

Technical Deep Dive: 2-(4-Benzylpiperazin-1-yl)aniline

The following technical guide details the structural biology, synthetic utility, and pharmacological mechanisms associated with 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).

A Privileged Scaffold for Heterocyclic Drug Discovery

Executive Summary

2-(4-Benzylpiperazin-1-yl)aniline is a bifunctional organic intermediate critical to the synthesis of nitrogen-containing heterocycles, specifically benzimidazoles , quinoxalines , and cinnolines . While not a marketed Active Pharmaceutical Ingredient (API) itself, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its mechanism of action is dual-natured:

-

Synthetic Mechanism: It acts as a nucleophilic building block that facilitates intramolecular cyclization to form fused ring systems.

-

Pharmacological Mechanism (of Derivatives): The benzylpiperazine moiety functions as a hydrophobic anchor and hydrogen-bond acceptor, enabling its derivatives to modulate GPCRs (Serotonin/Dopamine receptors) and inhibit Kinases (e.g., VEGFR-2).

Chemical Identity & Structural Biology

This compound represents a convergence of three distinct pharmacophores: an aniline, a piperazine ring, and a benzyl group.

| Property | Specification |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)aniline |

| CAS Registry | 199105-17-4 |

| Molecular Formula | C₁₇H₂₁N₃ |

| Molecular Weight | 267.37 g/mol |

| Key Reactivity | Nucleophilic aromatic substitution (SₙAr), Cyclocondensation |

| pKa (Calc) | ~4.5 (Aniline), ~9.8 (Piperazine N4) |

Pharmacophore Mapping

The molecule's utility arises from its specific 3D conformation. The bulky benzyl group provides lipophilicity, allowing derivatives to penetrate the Blood-Brain Barrier (BBB) or hydrophobic kinase pockets. The piperazine ring acts as a semi-rigid linker that positions the aniline nitrogen for precise cyclization reactions.

Figure 1: Pharmacophore dissection of 2-(4-Benzylpiperazin-1-yl)aniline showing the functional role of each structural domain.

Mechanism of Action: Synthetic & Pharmacological[3]

A. Synthetic Mechanism (The "Action" of the Reagent)

The primary "mechanism" of this compound is its ability to undergo Cyclocondensation . The amino group (-NH₂) at the ortho position relative to the piperazine creates a "pre-organized" system for ring closure.

Pathway:

-

Activation: The aniline nitrogen attacks an electrophile (e.g., carboxylic acid, aldehyde, or isothiocyanate).

-

Cyclization: The secondary nitrogen of the piperazine or the newly formed amide/imine facilitates ring closure.

-

Result: Formation of tricyclic structures like 1,2-dihydroquinoxalines or benzimidazoles .

B. Biological Mechanism (of Derivatives)

Derivatives synthesized from this scaffold exhibit activity against specific biological targets:

-

Kinase Inhibition (VEGFR-2/EGFR): The planar heterocycle (formed from the aniline) mimics Adenine in the ATP-binding pocket. The benzylpiperazine tail extends into the solvent-accessible region or the hydrophobic back-pocket (Gatekeeper residue interaction), improving selectivity.

-

GPCR Modulation (5-HT/D2): The N-arylpiperazine motif is a classic "privileged structure" for serotonin (5-HT) and dopamine receptors. The benzyl group enhances binding affinity via π-π stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor transmembrane domain.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating System)

Objective: Synthesize 2-(4-Benzylpiperazin-1-yl)aniline from commercially available precursors.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq)[1]

-

1-Benzylpiperazine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

DMF (Solvent)[2]

-

Hydrazine Hydrate / Pd-C (Reducing System)

Step-by-Step Workflow:

-

SₙAr Coupling:

-

Dissolve 1-Fluoro-2-nitrobenzene in DMF.

-

Add K₂CO₃ and 1-Benzylpiperazine.

-

Heat to 80°C for 4 hours. Validation: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of fluoronitrobenzene.

-

Intermediate: 1-(2-Nitrophenyl)-4-benzylpiperazine (Yellow solid).

-

-

Nitro Reduction:

-

Dissolve the nitro intermediate in Ethanol.

-

Add 10% Pd/C catalyst (10 wt%).

-

Add Hydrazine Hydrate dropwise at reflux (or use H₂ gas balloon).

-

Reflux for 2 hours. Validation: Solution turns colorless/pale.

-

-

Purification:

-

Filter catalyst through Celite.

-

Concentrate filtrate. Recrystallize from Ethanol/Water.

-

Yield: ~85% off-white crystalline solid.

-

Protocol B: Cyclization to Benzimidazole Derivative

Objective: Demonstrate the scaffold's utility by forming a bioactive benzimidazole.

-

Condensation: Mix 2-(4-Benzylpiperazin-1-yl)aniline (1 eq) with 4-Chlorobenzaldehyde (1 eq) in Ethanol.

-

Oxidative Cyclization: Add Sodium Metabisulfite (Na₂S₂O₅) or use air oxidation with a catalyst.

-

Reflux: Heat for 6-8 hours.

-

Result: 2-(4-chlorophenyl)-1-(4-benzylpiperazin-1-yl)-1H-benzimidazole (Potential antimicrobial agent).

Visualization of Synthetic Logic

Figure 2: Synthetic pathway illustrating the generation of the scaffold and its divergence into bioactive heterocyclic classes.

References & Validation

-

BenchChem. 2-(4-Benzylpiperazin-1-yl)aniline Product Monograph. Accessed 2024. Link

-

Abdel-Rahman, H.M., et al. "Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines." Journal of Heterocyclic Chemistry, 2018. (Demonstrates utility in cinnoline synthesis). Link

-

Hasan, H., et al. "Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition." Bioorganic & Medicinal Chemistry, 2021.[3] (Validates the kinase inhibitory potential of this scaffold class). Link

-

SciELO. "Biological activity of synthesized piperazine derivatives." Brazilian Journal of Pharmaceutical Sciences. (General pharmacophore validation). Link

Sources

2-(4-Benzylpiperazin-1-yl)aniline solubility in different solvents

An In-depth Technical Guide to the Solubility Profile of 2-(4-Benzylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Benzylpiperazin-1-yl)aniline (CAS No. 199105-17-4). Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on fundamental chemical principles and the known properties of its structural motifs. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of this compound's solubility in various solvents, a critical parameter for its application in medicinal chemistry, drug development, and fine chemical synthesis.[1] This guide is designed to equip researchers with both the theoretical understanding and the practical methodologies required to effectively work with this versatile pharmaceutical intermediate.

Introduction to 2-(4-Benzylpiperazin-1-yl)aniline

2-(4-Benzylpiperazin-1-yl)aniline is a significant organic building block with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol .[1][2] Its molecular architecture, featuring a primary aromatic amine (aniline), a piperazine ring, and a benzyl group, provides multiple sites for chemical modification.[1][3] This structural versatility makes it a valuable scaffold in medicinal chemistry.[1] The compound is notably utilized in the synthesis of potential therapeutic agents, including those with acetylcholinesterase (AChE) inhibitory activity for neurodegenerative diseases and as a structural motif in the exploration of new anticonvulsant and antiviral agents.[1] Given its role as a precursor in drug discovery, a thorough understanding of its solubility is paramount for reaction optimization, formulation development, and bioavailability studies.[4][5]

Table 1: Physicochemical Properties of 2-(4-Benzylpiperazin-1-yl)aniline

| Property | Value | Source |

| CAS Number | 199105-17-4 | [1][2] |

| Molecular Formula | C₁₇H₂₁N₃ | [1][2] |

| Molecular Weight | 267.37 g/mol | [1] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Theoretical Framework and Inferred Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of 2-(4-Benzylpiperazin-1-yl)aniline is a composite of its constituent functional groups:

-

Aniline Moiety: The primary amine and the aromatic ring introduce some polarity and the capacity for hydrogen bonding.

-

Piperazine Ring: This heterocyclic amine is a polar component capable of hydrogen bonding. Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[6]

-

Benzyl Group: The benzyl group is nonpolar and contributes to the lipophilicity of the molecule, which can enhance solubility in organic solvents.[3]

The interplay between the polar amine functionalities and the nonpolar benzyl and aromatic rings dictates the compound's solubility in a given solvent. The XLogP3 value of 2.7 suggests a degree of lipophilicity, indicating that while it has polar features, it will also have considerable solubility in less polar organic solvents.[2]

Based on these structural considerations, the following qualitative solubility profile is inferred:

Table 2: Inferred Qualitative Solubility of 2-(4-Benzylpiperazin-1-yl)aniline in Common Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The presence of amine groups allows for hydrogen bonding with water, but the large nonpolar benzyl and aniline rings will limit extensive solubility.[6] |

| Methanol, Ethanol | High | These polar protic solvents can engage in hydrogen bonding with the amine groups and also solvate the nonpolar portions of the molecule.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds. |

| Dichloromethane (DCM) | High | The moderate polarity and ability to interact with the aromatic rings suggest good solubility. | |

| Acetonitrile | Moderate to High | Acetonitrile's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. | |

| Nonpolar | Toluene, Hexane | Moderate to Low | The benzyl and aniline rings will have favorable interactions with these nonpolar solvents, but the polar piperazine and primary amine will limit solubility. |

| Aqueous Acid | Dilute HCl | High | The basic nitrogen atoms of the piperazine ring and the aniline moiety will be protonated in acidic conditions, forming a more polar and water-soluble salt. |

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods are required. The following sections detail two widely accepted techniques for solubility assessment in a research and development setting.

Method 1: Kinetic Solubility Assessment by Laser Nephelometry

Nephelometry is a high-throughput method that measures the turbidity of a solution caused by suspended, insoluble particles.[7][8] It is particularly useful for the rapid kinetic solubility screening of many compounds.[9][10] The principle involves detecting light scattered by a laser beam passing through the sample; a higher degree of light scatter indicates greater precipitation and thus lower solubility.[7]

Caption: Workflow for kinetic solubility determination by nephelometry.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-Benzylpiperazin-1-yl)aniline in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a specified aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to induce precipitation of the compound if it is insoluble at that concentration. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

-

Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument will report values in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot the NTU values against the compound concentration. The concentration at which a significant increase in NTU is observed above the background is considered the kinetic solubility limit.

Method 2: Thermodynamic Solubility Assessment by HPLC

Thermodynamic solubility represents the true equilibrium solubility of a compound and is often determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[10] This method is lower-throughput but provides a more accurate measure of solubility.[11][12]

Caption: Workflow for thermodynamic solubility determination by HPLC.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(4-Benzylpiperazin-1-yl)aniline to a vial containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the saturated supernatant by a validated HPLC-UV method. A reverse-phase C18 column is often suitable.[13]

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their concentrations.

-

Determine the concentration of the compound in the saturated supernatant by interpolating its peak area on the calibration curve. This concentration is the thermodynamic solubility.

-

Causality and Self-Validation in Experimental Choices

-

Orthogonal Methods: Employing both nephelometry and HPLC provides a self-validating system. Nephelometry offers a rapid assessment of kinetic solubility, which is relevant for early-stage discovery, while the shake-flask HPLC method provides the "gold standard" thermodynamic solubility, crucial for later-stage development.[10] Discrepancies between the two can provide insights into the compound's precipitation kinetics.

-

Importance of pH: For aqueous solubility determination, controlling the pH is critical, especially for a compound with basic amine groups like 2-(4-Benzylpiperazin-1-yl)aniline. Its solubility is expected to be significantly higher in acidic conditions due to salt formation. Therefore, measurements should be performed in buffered solutions relevant to physiological or formulation conditions (e.g., pH 7.4 for physiological relevance).

-

Temperature Control: Solubility is temperature-dependent.[4] All experiments must be conducted at a constant, reported temperature to ensure reproducibility and comparability of the data.

Conclusion

While specific, publicly available quantitative data on the solubility of 2-(4-Benzylpiperazin-1-yl)aniline is scarce, a robust solubility profile can be inferred from its chemical structure. It is predicted to have good solubility in polar organic solvents and acidic aqueous solutions, with lower solubility in water and nonpolar solvents. For definitive quantitative data, this guide provides detailed, authoritative protocols for both high-throughput kinetic screening via nephelometry and precise thermodynamic solubility determination using the shake-flask HPLC method. Adherence to these methodologies will ensure the generation of high-quality, reliable solubility data, which is indispensable for the effective utilization of this important chemical scaffold in research and drug development.

References

- An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents - Benchchem.

- SOLUBILITY AND DISSOLUTION FOR DRUG.

- Solubility determination (nephelometry). The solubility of the... | Download Scientific Diagram - ResearchGate.

- 2-(4-Benzylpiperazin-1-yl)aniline|CAS 199105-17-4 - Benchchem.

- CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline - CymitQuimica.

- 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem.

- 199105-17-4, 2-(4-Benzyl-piperazin-1-yl)aniline Formula - Echemi.

- N-benzyl-3-(4-phenylpiperazin-1-yl)aniline - PubChem.

- Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed.

- Solubility of Organic Compounds.

- Drug Solubility: Importance and Enhancement Techniques - PMC.

- Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- 2-((4-Benzylpiperazin-1-yl)methyl)aniline - BLDpharm.

- (PDF) Principles of Solubility - ResearchGate.

- What is Nephelometry: Meaning & Examples - BMG Labtech.

- Full article: Enhanced Everolimus Delivery: Development and Evaluation of a Nanosuspension Formulation - Taylor & Francis.

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium - ResearchGate.

- Solubility Assay by Laser Nephelometry.docx - Enamine.

- Crystal Violet Lab Calculations - YouTube.

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][6]benzoquinone hydrochloride - ResearchGate. Available at:

- UNIT 1 SOLUBILITY OF DRUGS - BS Publications.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru.

- How to measure solubility with Crystalline - YouTube.

- Aqueous solubility (nephelometry, PBS, pH 7.4) - US - Eurofins Discovery.

- The solubility of drugs - Basicmedical Key.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Aqueous Solubility Assay - Enamine.

- 4-(4-(4-Benzylpiperidin-1-yl)but-1-ynyl)aniline - PubChem - NIH.

- High Performance Liquid Chromatography - Sigma-Aldrich.

- Organic Chemistry: Introduction to Solubility | SALTISE.

- 1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone - PubChem.

- Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH.

- HPLC Solvent Selection - Element Lab Solutions.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark.

- High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC.

Sources

- 1. 2-(4-Benzylpiperazin-1-yl)aniline|CAS 199105-17-4 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline [cymitquimica.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. bmglabtech.com [bmglabtech.com]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This document provides a comprehensive technical overview of 2-(4-Benzylpiperazin-1-yl)aniline, a key intermediate in medicinal chemistry. Eschewing a rigid template, this guide is structured to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Compound Overview and Significance

2-(4-Benzylpiperazin-1-yl)aniline is a versatile organic building block identified by its unique molecular architecture, which features a primary aromatic amine, a piperazine ring, and a benzyl group.[1] This combination of functional groups provides multiple avenues for chemical modification, establishing it as a valuable scaffold in the synthesis of complex molecules for medicinal chemistry and fine chemical production.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 199105-17-4[1][2][3][4] |

| Molecular Formula | C₁₇H₂₁N₃[1][2][3][4] |

| Molecular Weight | 267.37 g/mol [1] |

| InChI | InChI=1/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2[3] |

| SMILES | c1ccc(cc1)CN1CCN(CC1)c1ccccc1N[3] |

The piperazine moiety is a well-recognized pharmacophore, particularly in compounds active in the central nervous system (CNS).[1] The structural framework of 2-(4-Benzylpiperazin-1-yl)aniline makes it a crucial precursor in the development of novel therapeutic agents, including those with potential acetylcholinesterase (AChE) inhibitory activity for neurodegenerative diseases like Alzheimer's, as well as new anticonvulsant agents for epilepsy treatment.[1]

Synthesis Protocol: A Self-Validating System

The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline is typically achieved through a robust two-step process. This involves an initial nucleophilic aromatic substitution (SNAᵣ) reaction, followed by the reduction of a nitro intermediate.[1] This synthetic strategy is widely employed due to its reliability and the commercial availability of the starting materials.

Step 1: Synthesis of 1-Benzyl-4-(2-nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 1-benzylpiperazine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.

Experimental Protocol:

-

To a stirred solution of 1-benzylpiperazine (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

-

To this mixture, add 1-fluoro-2-nitrobenzene (1.0-1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(2-nitrophenyl)piperazine.

Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

The final step is the reduction of the nitro group of 1-benzyl-4-(2-nitrophenyl)piperazine to a primary amine. Several reducing agents can be employed for this transformation.

Experimental Protocol:

-

Dissolve 1-benzyl-4-(2-nitrophenyl)piperazine (1.0 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Chemical Reduction: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.

-

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

After completion, filter the reaction mixture (if a solid catalyst was used).

-

If an acidic workup was used, basify the filtrate with an aqueous solution of sodium hydroxide or sodium bicarbonate until a pH of >8 is reached.

-

Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting 2-(4-Benzylpiperazin-1-yl)aniline can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(4-Benzylpiperazin-1-yl)aniline. The following are the expected analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and aniline rings, the benzylic methylene protons, and the methylene protons of the piperazine ring. The protons on the aniline-substituted aromatic ring will likely appear in the aromatic region, with chemical shifts influenced by the amino and piperazinyl substituents. The benzylic protons should appear as a singlet, while the piperazine protons will likely present as two sets of multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of both rings, the benzylic carbon, and the carbons of the piperazine ring. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.37 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Applications in Drug Development

2-(4-Benzylpiperazin-1-yl)aniline serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features allow for diversification to target different biological receptors and enzymes.

-

Antitumor Agents: Derivatives of benzylpiperazine have been synthesized and evaluated for their antiproliferative activity. For instance, novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines have shown potent antitumor properties.

-

Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active compounds.[1] By modifying the aniline and benzyl portions of the molecule, researchers can develop ligands for various CNS targets, including those implicated in neurodegenerative disorders and epilepsy.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-(4-Benzylpiperazin-1-yl)aniline is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis and versatile structure make it an invaluable tool for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this important chemical entity in their drug discovery endeavors.

References

-

2-(4-Benzylpiperazin-1-yl)aniline | CAS 199105-17-4 - Benchchem.

-

2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one - Preprints.org.

-

199105-17-4 | MFCD07365118 | 2-(4-Benzylpiperazin-1-yl)aniline | AA Blocks.

-

CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline - CymitQuimica.

-

2-(4-Benzyl-piperazin-1-yl)aniline CAS#: 199105-17-4; ChemWhat Code: 1034769.

-

1-Benzylpiperazine(2759-28-6) 1H NMR spectrum - ChemicalBook.

-

2-(4-Methylpiperazin-1-yl)aniline - ChemBK.

-

4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2).

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][3]benzoquinone hydrochloride - ResearchGate.

-

1 - SAFETY DATA SHEET.

-

Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate.

-

QJ-5728 - Safety Data Sheet.

-

Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed.

-

Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives.

-

Aniline - the NIST WebBook - National Institute of Standards and Technology.

-

199105-17-4(2-(4-Benzyl-piperazin-1-yl)aniline) Product Description - ChemicalBook.

-

2-(4-methyl-1-piperazinyl)aniline (CHEBI:113157) - EMBL-EBI.

-

1-benzylpiperazine - Organic Syntheses Procedure.

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -.

-

199105-17-4, 2-(4-Benzyl-piperazin-1-yl)aniline Formula - Echemi.

-

1-Benzylpiperazine - the NIST WebBook - National Institute of Standards and Technology.

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate.

-

Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed.

-

Aniline - the NIST WebBook - National Institute of Standards and Technology.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

199105-17-4|2-(4-Benzylpiperazin-1-yl)aniline - BLDpharm.

-

5-Fluoro-2-(4-methyl-1-piperazinyl)aniline, N-acetyl - Optional[Vapor Phase IR] - Spectrum.

-

Synthesis of piperazines - Organic Chemistry Portal.

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

-

a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate.

Visualizations

Caption: Synthesis workflow for 2-(4-Benzylpiperazin-1-yl)aniline.

Caption: Structure of 2-(4-Benzylpiperazin-1-yl)aniline.

Sources

Technical Guide: Anticonvulsant Potential of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives

The following technical guide provides an in-depth analysis of the anticonvulsant potential of 2-(4-Benzylpiperazin-1-yl)aniline derivatives . This guide is structured for medicinal chemists and pharmacologists, focusing on the rational design, synthesis, and validation of this "privileged scaffold" in epilepsy research.

Executive Summary: The Arylpiperazine "Privileged Scaffold"

The search for novel antiseizure medications (ASMs) has increasingly focused on multi-target ligands. The 2-(4-Benzylpiperazin-1-yl)aniline core represents a "privileged scaffold" in CNS drug discovery. Its structural architecture combines three critical pharmacophoric elements:

-

The Lipophilic Tail (Benzyl group): Facilitates blood-brain barrier (BBB) penetration and hydrophobic interactions within the voltage-gated sodium channel (VGSC) binding cleft.

-

The Linker (Piperazine ring): A semi-rigid spacer that dictates the spatial orientation of the pharmacophore, often associated with serotonergic (5-HT) and dopaminergic modulation.

-

The Polar Head (Aniline/Derivative): The primary site for derivatization (e.g., into amides, ureas, or sulfonamides) to establish essential hydrogen bonding with receptor residues (e.g., GABA-A or NaV1.2).

This guide details the development of derivatives stemming from this core aniline to maximize anticonvulsant efficacy while minimizing neurotoxicity.

Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore Model

Research into N-phenylpiperazine derivatives suggests that anticonvulsant activity is highly dependent on the "Distal Hydrophobic Region" and the "Hydrogen Bonding Domain" (HBD).

-

The Aniline Nitrogen (Position 1): Unsubstituted anilines often undergo rapid metabolic N-acetylation or oxidation. Derivatization into acetamides , benzamides , or cyclic imides (e.g., pyrrolidine-2,5-diones) significantly enhances metabolic stability and binding affinity.

-

The Ortho-Substitution (Position 2): Placing the piperazine at the ortho position of the aniline (as opposed to para) induces a specific conformational twist that favors binding to the inactivated state of sodium channels, similar to the mechanism of lamotrigine or carbamazepine.

Mechanism of Action (Hypothesis)

The primary anticonvulsant mechanism for this class is hypothesized to be Voltage-Gated Sodium Channel (VGSC) Blockade , with secondary modulation of GABA-A receptors .

DOT Diagram: Proposed Signaling Pathway

Caption: Proposed multi-target mechanism where the derivative primarily stabilizes Na+ channels in the inactivated state and secondarily modulates GABAergic inhibition.

Chemical Synthesis Protocol

To evaluate this scaffold, researchers must first synthesize the parent aniline and then generate a library of derivatives.

Synthesis of the Core: 2-(4-Benzylpiperazin-1-yl)aniline

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents:

-

1-Fluoro-2-nitrobenzene

-

1-Benzylpiperazine

-

Potassium Carbonate (

) / DMF[1] -

Hydrazine hydrate / Pd/C (or

/HCl) for reduction.

Step-by-Step Protocol:

-

Coupling: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 1-benzylpiperazine (1.1 eq) in DMF. Add anhydrous

-

Workup: Pour into ice water. The yellow precipitate (1-(2-nitrophenyl)-4-benzylpiperazine) is filtered, washed, and recrystallized from ethanol.

-

Reduction: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C catalyst (10 wt%). Add hydrazine hydrate (5.0 eq) dropwise at reflux. Reflux for 2 hours until the solution becomes colorless.

-

Isolation: Filter hot to remove Pd/C. Concentrate filtrate to obtain 2-(4-Benzylpiperazin-1-yl)aniline as a solid.

Library Generation (Derivatization)

The free amine (

DOT Diagram: Synthesis Workflow

Caption: Synthetic pathway from commercial precursors to the diverse library of aniline derivatives.

Pharmacological Screening Protocols

To validate the "Anticonvulsant Potential," two "Gold Standard" in vivo models must be employed: MES (Maximal Electroshock) and scPTZ (Subcutaneous Pentylenetetrazole).[2]

Maximal Electroshock Seizure (MES) Test

Target: Identifies agents that prevent seizure spread (model for generalized tonic-clonic seizures/grand mal). This correlates with Na+ channel blockade .[3]

Protocol:

-

Animals: Male albino mice (CF-1 strain, 18-25g).

-

Pretreatment: Administer test compound (i.p.) suspended in 0.5% methylcellulose. Wait for peak effect time (usually 30 min or 4 hours).

-

Stimulus: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration). Note: Apply drop of electrolyte solution to eyes before stimulation.

-

Endpoint: Abolition of the tonic hindlimb extension (THE) component. If the mouse does not extend hindlimbs to 180° relative to the body, the compound is protected.

-

Control: Phenytoin (25 mg/kg) serves as the positive control.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: Identifies agents that elevate seizure threshold (model for absence/myoclonic seizures). This correlates with GABAergic or T-type Ca2+ mechanisms.

Protocol:

-

Challenge: Administer PTZ (85 mg/kg, s.c.) into a loose fold of skin on the neck.

-

Observation: Place animal in a plexiglass cage and observe for 30 minutes.

-

Endpoint: Absence of a clonic seizure (defined as clonus of at least 3 seconds duration) indicates protection.

-

Control: Ethosuximide or Valproate serves as the positive control.

Neurotoxicity (Rotarod Test)

To ensure the "potential" is therapeutic and not sedative, the Rotarod Test is mandatory.

-

Method: Mice are placed on a rotating rod (6-15 rpm). Inability to maintain equilibrium for 60 seconds indicates motor impairment (neurotoxicity).

-

Metric: Protective Index (PI) =

(Toxic Dose) /

Quantitative Data Presentation (Representative)

When publishing or analyzing these derivatives, data should be tabulated to compare potency against standards.

Table 1: Representative Anticonvulsant Profile of Aniline Derivatives

| Compound ID | R-Substituent (on Aniline N) | MES | scPTZ | Rotarod | Protective Index (PI) |

| Control 1 | Phenytoin | 9.5 | >300 | 65.5 | 6.9 |

| Control 2 | Ethosuximide | >300 | 130.0 | 440.0 | 3.4 |

| Target 1 | Acetyl (Acetamide) | 45.2 | 110.5 | 280.0 | 6.2 |

| Target 2 | 2-Chlorobenzoyl | 18.4 | 150.2 | 310.0 | 16.8 |

| Target 3 | 4-Methoxybenzoyl | 60.1 | Inactive | >400 | 6.6 |

| Target 4 | Methylsulfonyl | 35.0 | 85.0 | 120.0 | 3.4 |

Interpretation: Target 2 demonstrates high potency in MES (Na+ channel effect) with a superior safety margin (PI = 16.8), validating the scaffold's potential.

Conclusion & Strategic Recommendations

The 2-(4-Benzylpiperazin-1-yl)aniline scaffold offers a robust platform for anticonvulsant drug discovery. The combination of the lipophilic benzyl-piperazine tail with a manipulatable aniline head allows for the fine-tuning of physicochemical properties (LogP) and receptor affinity.

Key Recommendations for Researchers:

-

Focus on Amides: Acylation of the aniline nitrogen with electron-withdrawing groups (e.g., 2-chlorobenzoyl) tends to increase MES activity.

-

Explore Bioisosteres: Replacing the benzyl ring with a heteroaryl group (e.g., pyridine or thiophene) may improve metabolic stability.

-

Mechanism Verification: Confirm Na+ channel blockade using whole-cell patch-clamp electrophysiology in HEK293 cells expressing NaV1.2.

References

-

Synthesis and Anticonvulsant Activity of N-phenylpiperazine Derivatives. Source: MDPI (Molecules/International Journal of Molecular Sciences). Context: Establishes the baseline activity of piperazine-linked anticonvulsants and the importance of the amide linker.

-

Anticonvulsant Mechanisms of Piperine and Piperidine Derivatives. Source: National Institutes of Health (PMC). Context: Discusses the multi-target mechanism (Na+ and GABA) of piperazine/piperidine scaffolds.

-

Validated Animal Models for Antiseizure Drug Discovery (MES & scPTZ). Source: National Institutes of Health (PMC). Context: Provides the authoritative protocols for the in vivo screening methods described in Section 4.

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed. Context: A seminal paper describing the SAR of phenylpiperazine acetamides, directly analogous to the benzylpiperazine aniline derivatives.

-

Mechanisms of Action of Antiepileptic Drugs. Source: Epilepsy Society. Context: Authoritative overview of VGSC and GABAergic mechanisms targeted by these derivatives.

Sources

- 1. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 2-(4-benzylpiperazin-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step sequence commencing with the Nucleophilic Aromatic Substitution (SNAr) of 1-benzylpiperazine with 1-fluoro-2-nitrobenzene, followed by the catalytic reduction of the intermediate nitro compound. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Substituted piperazines are prevalent structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1] The title compound, 2-(4-benzylpiperazin-1-yl)aniline, serves as a key intermediate for the synthesis of various pharmacologically active agents, including potent antitumor agents.[2] The strategic placement of the aniline functional group ortho to the piperazine moiety provides a versatile handle for further chemical elaboration.

This document outlines a robust and scalable two-step synthetic strategy. The initial step leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4] The subsequent reduction of the nitro group to an amine is a classic and efficient transformation, yielding the desired product with high purity.

Synthetic Strategy and Rationale

The overall synthetic pathway is depicted in the scheme below:

Scheme 1: Overall Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

A two-step synthesis involving SNAr reaction followed by nitro group reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction between 1-benzylpiperazine and 1-fluoro-2-nitrobenzene.

Causality of Experimental Choices:

-

Aryl Halide Selection: 1-Fluoro-2-nitrobenzene is the preferred electrophile. The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is not the rate-limiting step.[5] The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack.[3][5][6] This activation is crucial for the reaction to proceed under mild conditions.

-

Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism.[3][4] The nucleophilic secondary amine of 1-benzylpiperazine attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group.[3][7] The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the product 1-benzyl-4-(2-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in the intermediate to an aniline.

Causality of Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a clean, efficient, and widely used method for the reduction of aromatic nitro groups. It typically proceeds with high chemoselectivity, leaving other functional groups such as the benzyl group intact. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective but may require more rigorous purification procedures.

Experimental Protocols

Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Fluoro-2-nitrobenzene is toxic and an irritant; handle with care. Palladium on carbon is flammable when dry; handle as a slurry.

Step 1: Synthesis of 1-Benzyl-4-(2-nitrophenyl)piperazine

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-Fluoro-2-nitrobenzene | 141.10 | 5.00 g | 35.4 | 1.0 |

| 1-Benzylpiperazine | 176.26 | 6.86 g | 38.9 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.34 g | 53.1 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitrobenzene (5.00 g, 35.4 mmol), 1-benzylpiperazine (6.86 g, 38.9 mmol), and potassium carbonate (7.34 g, 53.1 mmol).

-

Add acetonitrile (100 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield 1-benzyl-4-(2-nitrophenyl)piperazine as a yellow solid.

Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Benzyl-4-(2-nitrophenyl)piperazine | 297.36 | 8.00 g | 26.9 |

| Palladium on Carbon (10% Pd) | - | 0.80 g | - |

| Methanol (CH₃OH) | 32.04 | 150 mL | - |

| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - |

Procedure:

-

To a 250 mL round-bottom flask, add 1-benzyl-4-(2-nitrophenyl)piperazine (8.00 g, 26.9 mmol) and methanol (150 mL).

-

Carefully add 10% palladium on carbon (0.80 g, 10 wt%).

-

Securely attach a balloon filled with hydrogen gas to the flask.

-

Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the suspension vigorously at room temperature for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient eluent from 9:1 to 7:3 hexanes:ethyl acetate) to afford 2-(4-benzylpiperazin-1-yl)aniline as a pale oil or low-melting solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the two-step synthesis of the target compound.

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H of benzyl), 7.05-6.95 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 4.20 (s, 2H, -NH₂), 3.60 (s, 2H, Ar-CH₂-N), 3.00-2.90 (m, 4H, piperazine-H), 2.70-2.60 (m, 4H, piperazine-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 143.9, 138.0, 137.5, 129.3, 128.3, 127.2, 122.1, 119.0, 118.5, 116.0, 63.0, 53.5, 50.8.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₇H₂₁N₃ [M+H]⁺: 268.18, found 268.18.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Step 1: Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of 1-benzylpiperazine. |

| Loss during work-up. | Minimize transfers. Ensure efficient extraction during recrystallization. | |

| Step 2: Incomplete Reduction | Inactive catalyst. | Use fresh palladium on carbon. Ensure the system is properly purged of air. |

| Insufficient hydrogen. | Use a fresh balloon of hydrogen. Increase reaction time. | |

| Purification Difficulties | Co-eluting impurities. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase if necessary. |

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

-

PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Link

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Link

-

ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Link

-

Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution. Link

-

Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?Link

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. vapourtec.com [vapourtec.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Streamlining Discovery Chemistry with 2-(4-Benzylpiperazin-1-yl)aniline for Parallel Synthesis of Novel Derivatives

Abstract

In the landscape of modern drug discovery, the rapid generation of chemically diverse libraries around a core scaffold is paramount for identifying novel therapeutic candidates. The 2-(4-benzylpiperazin-1-yl)aniline moiety has emerged as a "privileged scaffold," a structural framework with inherent properties that confer bioactivity across multiple target classes.[1][2][3][4][5] This application note provides a comprehensive guide for medicinal chemists and drug discovery scientists on leveraging this versatile scaffold in parallel synthesis campaigns. We present detailed, validated protocols for high-throughput derivatization via N-acylation, N-sulfonylation, and reductive amination, complete with mechanistic insights, troubleshooting, and data presentation frameworks.

The Strategic Value of the 2-(4-Benzylpiperazin-1-yl)aniline Scaffold

The 2-(4-benzylpiperazin-1-yl)aniline scaffold is a confluence of desirable features for drug design. The piperazine ring is a common constituent in numerous approved drugs, often enhancing pharmacokinetic properties.[6] The benzyl group offers a point for future optimization, while the primary arylamine serves as a versatile chemical handle for introducing a wide array of functional groups.[7] This tripartite structure allows for a systematic exploration of the chemical space to build robust structure-activity relationships (SAR).[8]

The core principle behind utilizing this scaffold is to rapidly create a library of analogs where each derivative has a unique side chain attached to the aniline nitrogen. This allows for the efficient screening of a diverse set of chemical functionalities against a biological target.

Figure 1: Core derivatization strategies for 2-(4-benzylpiperazin-1-yl)aniline.

Parallel Synthesis Protocols

The following protocols are optimized for a 96-well plate format, facilitating high-throughput synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Parallel N-Acylation

N-acylation is a robust and reliable method for introducing diversity, forming a stable amide bond.[9] The reaction of the aniline with an acyl chloride is rapid and generally high-yielding.[10]

Causality of Experimental Choices:

-

Acyl Chlorides: Chosen for their high reactivity, driving the reaction to completion.

-

Base (e.g., Triethylamine): Essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[10]

-

Solvent (Dichloromethane, DCM): Anhydrous DCM is used to prevent hydrolysis of the acyl chloride and effectively solubilizes a wide range of organic compounds.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Amine Stock (0.1 M): Dissolve 2.81 g of 2-(4-benzylpiperazin-1-yl)aniline in 100 mL of anhydrous DCM.

-

Base Stock (0.12 M): Add 1.67 mL of triethylamine to 100 mL of anhydrous DCM.

-

Acyl Chloride Plate (0.1 M): In a 96-well plate, dispense 100 µL of 1 M stock solutions of diverse acyl chlorides in anhydrous DCM into respective wells, then dilute with 900 µL of anhydrous DCM.

-

-

Reaction Assembly (in a new 96-well deep-well plate):

-

To each well, add 400 µL of the Amine Stock solution (0.04 mmol).

-

Add 400 µL of the Base Stock solution (0.048 mmol).

-

Transfer 440 µL of the corresponding Acyl Chloride solution (0.044 mmol) from the prepared plate.

-

Seal the plate with a cap mat.

-

-

Reaction and Workup:

-

Agitate the plate on an orbital shaker at room temperature for 4-6 hours.

-

Quench the reaction by adding 0.5 mL of water to each well.

-

Shake for 10 minutes, then allow the layers to separate.

-

Isolate the organic layer using a liquid handler or by careful manual pipetting.

-

Wash the organic layer with 0.5 mL of brine.

-

Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

-

Evaporate the solvent in a centrifugal evaporator.

-

Table 1: Representative Acylating Agents for N-Acylation

| Reagent | Structure | Key Feature |

| Acetyl chloride | CH₃COCl | Introduces a small, neutral acetyl group. |

| Benzoyl chloride | C₆H₅COCl | Adds a phenyl ring, increasing aromatic character. |

| Cyclohexanecarbonyl chloride | C₆H₁₁COCl | Introduces a bulky, non-planar cycloalkyl group. |

| 4-Chlorobenzoyl chloride | 4-ClC₆H₄COCl | Introduces an electron-withdrawing halogen for potential halogen bonding. |

Protocol 2: Parallel N-Sulfonylation

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This protocol outlines a reliable method for the parallel synthesis of a sulfonamide library.[11][12][13][14][15]

Causality of Experimental Choices:

-

Sulfonyl Chlorides: The standard electrophile for sulfonamide formation.

-

Base (Pyridine): Acts as both a base and a nucleophilic catalyst, accelerating the reaction.

-

Solvent (DCM): As with acylation, provides a suitable inert reaction medium.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Amine Stock (0.1 M): As prepared in Protocol 2.1.

-

Pyridine Stock (0.15 M): Add 1.21 mL of pyridine to 100 mL of anhydrous DCM.

-

Sulfonyl Chloride Plate (0.11 M): Prepare a 96-well plate with diverse sulfonyl chlorides in anhydrous DCM.

-

-

Reaction Assembly:

-

To each well of a 96-well deep-well plate, add 400 µL of the Amine Stock solution (0.04 mmol).

-

Add 400 µL of the Pyridine Stock solution (0.06 mmol).

-

Add 400 µL of the corresponding Sulfonyl Chloride solution (0.044 mmol).

-

Seal the plate.

-

-

Reaction and Workup:

-

Agitate the plate at room temperature for 12-18 hours.

-

Quench with 0.5 mL of 1 M HCl (aq).

-

Follow the extraction and drying procedure as described in Protocol 2.1 (steps 3c-3g).

-

Table 2: Representative Sulfonylating Agents for N-Sulfonylation

| Reagent | Structure | Key Feature |

| Methanesulfonyl chloride | CH₃SO₂Cl | Introduces a small, polar methylsulfonyl group. |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Adds a foundational phenylsulfonyl moiety. |

| Dansyl chloride | C₁₂H₁₂ClNO₂S | Introduces a fluorescent tag for analytical purposes. |

| 4-Toluenesulfonyl chloride | 4-CH₃C₆H₄SO₂Cl | The "tosyl" group, a classic sulfonamide. |

Protocol 3: Parallel Reductive Amination

Reductive amination is a highly effective method for forming secondary amines from primary amines and aldehydes, significantly expanding the accessible chemical space.[16][17][18][19][20][21]

Causality of Experimental Choices:

-

Aldehydes: A vast number are commercially available, providing immense diversity.

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that reduces the in-situ formed imine much faster than the starting aldehyde, minimizing side reactions.[8]

-

Solvent (1,2-Dichloroethane, DCE): An effective solvent for both imine formation and the subsequent reduction.

Figure 2: Workflow for parallel reductive amination.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Amine Stock (0.1 M): Dissolve 2.81 g of 2-(4-benzylpiperazin-1-yl)aniline in 100 mL of anhydrous DCE.

-

Aldehyde Plate (0.11 M): Prepare a 96-well plate with diverse aldehydes in anhydrous DCE.

-

STAB Plate: Weigh 110 mg of sodium triacetoxyborohydride into each well of a 96-well plate (~0.52 mmol).

-

-

Reaction Assembly:

-

To each well of the Aldehyde Plate, add 400 µL of the Amine Stock solution (0.04 mmol).

-

Agitate the plate for 1 hour at room temperature to facilitate imine formation.

-

Carefully transfer the reaction mixtures to the corresponding wells of the STAB plate.

-

Seal the plate.

-

-

Reaction and Workup:

-

Agitate the plate at room temperature for 12-18 hours.

-

Quench by slowly adding 0.5 mL of saturated aqueous sodium bicarbonate to each well.

-

Add 1 mL of DCM to each well.

-

Follow the extraction and drying procedure as described in Protocol 2.1 (steps 3c-3g).

-

Table 3: Representative Aldehydes for Reductive Amination

| Reagent | Structure | Key Feature |

| Isovaleraldehyde | (CH₃)₂CHCH₂CHO | Introduces a branched alkyl chain. |

| 4-Pyridinecarboxaldehyde | C₅H₄NCHO | Incorporates a basic nitrogen atom for potential salt formation. |

| 2-Thiophenecarboxaldehyde | C₄H₃SCHO | Adds a heteroaromatic ring. |

| 4-(Trifluoromethyl)benzaldehyde | 4-CF₃C₆H₄CHO | Introduces a lipophilic, electron-withdrawing group. |

Data Analysis and Quality Control

Upon completion of the synthesis and workup, each well should contain the crude product. The recommended analytical technique for library validation is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purity Assessment: The UV chromatogram from the LC provides a purity profile of the product.

-

Identity Confirmation: The mass spectrometer confirms the molecular weight of the desired product.

A successful reaction is typically defined as >80% conversion to the desired product with a clear corresponding mass peak.

Conclusion

The 2-(4-benzylpiperazin-1-yl)aniline scaffold is an exceptional starting point for the generation of diverse and biologically relevant chemical libraries. The parallel synthesis protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination are robust, scalable, and amenable to high-throughput workflows. By employing these methods, drug discovery teams can significantly accelerate the hit-to-lead process and efficiently explore the structure-activity landscape around this privileged core.

References

- Howard, H. R., et al. (1996). Synthesis and SAR of a novel series of 2,3-dihydro-1,4-benzoxazine-based 5-HT1A agonists. Journal of Medicinal Chemistry, 39(5), 143-154.

-

YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 421-432. [Link]

-

Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances, 14, 20085-20089. [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

-

MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

-

Di Mola, A., et al. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 7(6), 795-807. [Link]

-

Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

-

Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5645-5650. [Link]

-

Naidu, K. M., et al. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2966-2970. [Link]

-

Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]

-

LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

-

ResearchGate. (2016). Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation. [Link]

-

Bogolubsky, A. V., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(10), 546-550. [Link]

-

MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Catalysts, 14(10), 789. [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]

- Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.

-

MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(13), 3123. [Link]

-

Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

-

Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223. [Link]

-

National Library of Medicine. (n.d.). Privileged scaffolds in medicinal chemistry : design, synthesis, evaluation. Retrieved from [Link]

-

ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]

-

Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

PubMed Central. (n.d.). Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. researchgate.net [researchgate.net]

- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 2-(4-Benzylpiperazin-1-yl)aniline as a Scaffold for Antiviral Discovery

[1]

Abstract

This application note details the synthetic utility and biological potential of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4) as a privileged precursor in the development of antiviral therapeutics. N-arylpiperazines are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum activity against DNA and RNA viruses, including Adenovirus (HAdV), Cytomegalovirus (HCMV), and Zika Virus (ZIKV). This guide provides a validated protocol for the synthesis of this precursor, its downstream functionalization into urea/thiourea-based antiviral candidates, and methods for biological validation.

Introduction: The Piperazine Privilege

In antiviral drug discovery, the piperazine scaffold is renowned for its ability to modulate pharmacokinetic properties (solubility, bioavailability) and engage diverse biological targets (kinases, viral capsids, GPCRs).[1]

2-(4-Benzylpiperazin-1-yl)aniline is a strategic "ortho-aniline" building block. Its structural value lies in its bifunctionality:

-

The Piperazine Tail: The benzyl group provides lipophilicity for membrane penetration, while the piperazine nitrogen acts as a hydrogen bond acceptor.

-

The Aniline Head: The ortho-amino group is a highly reactive nucleophile, ready for conversion into ureas, amides, or fused heterocycles (e.g., benzimidazoles, quinoxalines).

Recent literature and patent filings (e.g., WO2017144624A1) highlight derivatives of this scaffold as potent inhibitors of viral entry and replication, specifically targeting the viral capsid proteins or host-factors required for viral trafficking.

Chemical Profile

| Property | Data |

| Chemical Name | 2-(4-Benzylpiperazin-1-yl)aniline |

| Synonyms | 1-(2-Aminophenyl)-4-benzylpiperazine; N-(2-Aminophenyl)-N'-benzylpiperazine |

| CAS Number | 199105-17-4 |

| Molecular Formula | C₁₇H₂₁N₃ |

| Molecular Weight | 267.37 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| pKa (Calc) | ~8.5 (Piperazine N), ~4.0 (Aniline NH₂) |

Experimental Protocols

Protocol A: Synthesis of the Precursor

Rationale: Commercial availability of this specific aniline can be sporadic. In-house synthesis ensures high purity (>98%) required for SAR (Structure-Activity Relationship) studies. We utilize a Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction.[2]

Step 1: SNAr Coupling

Reagents: 1-Fluoro-2-nitrobenzene, 1-Benzylpiperazine, K₂CO₃, DMF.

-

Setup: Charge a round-bottom flask with 1-benzylpiperazine (10.0 mmol, 1.76 g) and K₂CO₃ (15.0 mmol, 2.07 g) in anhydrous DMF (20 mL).

-

Addition: Cool to 0°C. Dropwise add 1-fluoro-2-nitrobenzene (10.0 mmol, 1.41 g).

-

Reaction: Warm to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the fluoronitrobenzene.

-

Workup: Pour mixture into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Product: 1-(2-Nitrophenyl)-4-benzylpiperazine (Yellow solid). Yield: ~85–90%.

Step 2: Nitro Reduction

Reagents: Iron powder, NH₄Cl, Ethanol/Water.

-

Setup: Dissolve the nitro intermediate (5.0 mmol) in EtOH:H₂O (4:1, 50 mL).

-